molecular formula C7H5Cl2N3 B6162756 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1613751-73-7

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6162756
CAS No.: 1613751-73-7
M. Wt: 202
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Description

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: is a fused heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with chloroform and a strong base. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed

Scientific Research Applications

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its use in targeted cancer therapy due to its ability to inhibit specific kinases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the inhibition of specific kinases, which are enzymes involved in the regulation of cellular processes. By targeting these kinases, 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine can disrupt cancer cell growth and proliferation, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: is unique due to its specific structural features and biological activity. Similar compounds include:

  • Pyrrolo[2,1-f][1,2,4]triazine derivatives: : These compounds share the same core structure but differ in their substituents and functional groups.

  • Other kinase inhibitors: : Compounds with similar mechanisms of action but different chemical structures.

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Properties

CAS No.

1613751-73-7

Molecular Formula

C7H5Cl2N3

Molecular Weight

202

Purity

95

Origin of Product

United States

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